Ethyl 2-Fluoro(2-thienyl)acetate
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Overview
Description
Ethyl 2-Fluoro(2-thienyl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro(2-thienyl)acetate typically involves the introduction of a fluorine atom into a thiophene ring followed by esterification. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluorothiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro(2-thienyl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-Fluoro(2-thienyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated thiophene derivatives.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro(2-thienyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Ethyl 2-Fluoro(2-thienyl)acetate can be compared with other thiophene derivatives such as:
Ethyl 2-Thienylacetate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Fluorothiophene: Lacks the ester group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts distinct chemical and physical properties that can be exploited in various applications .
Properties
Molecular Formula |
C8H9FO2S |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9FO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
InChI Key |
BPMOPOUKDAVRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)F |
Origin of Product |
United States |
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